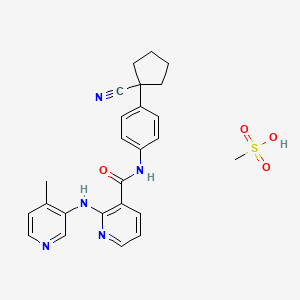
Apatinib (free base)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Apatinib (free base), also known as Apatinib, is a small-molecule tyrosine kinase inhibitor. It selectively targets vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. This compound has shown promising results in clinical trials for the treatment of various cancers, including gastric carcinoma and non-small-cell lung cancer .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Apatinib (free base) involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The final product is obtained after purification and crystallization .
Industrial Production Methods
Industrial production of Apatinib (free base) follows a similar synthetic route but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions
Apatinib (free base) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated compounds .
科学研究应用
Apatinib (free base) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study tyrosine kinase inhibition and its effects on various biochemical pathways.
Biology: Investigated for its role in inhibiting angiogenesis and its potential as an anti-cancer agent.
Medicine: Undergoing clinical trials for the treatment of various cancers, including gastric carcinoma and non-small-cell lung cancer.
Industry: Used in the development of new anti-cancer drugs and therapies
作用机制
Apatinib (free base) exerts its effects by selectively inhibiting the phosphorylation of VEGFR-2, which is a key regulator of angiogenesis. By blocking this pathway, the compound effectively inhibits the growth and proliferation of cancer cells. The molecular targets include VEGFR-2, c-Kit, and c-Src tyrosine kinases .
相似化合物的比较
Similar Compounds
PTK787/ZK222584 (Valatinib): Another tyrosine kinase inhibitor with similar targets but different efficacy and toxicity profiles.
Sorafenib: A multi-kinase inhibitor that targets VEGFR, PDGFR, and RAF kinases.
Sunitinib: A tyrosine kinase inhibitor that targets VEGFR, PDGFR, and c-Kit.
Uniqueness
Apatinib (free base) is unique due to its high selectivity for VEGFR-2 and its potent anti-angiogenic and anti-tumor activities. It has shown superior efficacy in preclinical and clinical studies compared to other similar compounds .
属性
CAS 编号 |
1218779-75-9; 811803-05-1 |
|---|---|
分子式 |
C25H27N5O4S |
分子量 |
493.58 |
IUPAC 名称 |
N-[4-(1-cyanocyclopentyl)phenyl]-2-[(4-methylpyridin-3-yl)amino]pyridine-3-carboxamide;methanesulfonic acid |
InChI |
InChI=1S/C24H23N5O.CH4O3S/c1-17-10-14-26-15-21(17)29-22-20(5-4-13-27-22)23(30)28-19-8-6-18(7-9-19)24(16-25)11-2-3-12-24;1-5(2,3)4/h4-10,13-15H,2-3,11-12H2,1H3,(H,27,29)(H,28,30);1H3,(H,2,3,4) |
InChI 键 |
BDGPIQYIFFSTGI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NC=C1)NC2=C(C=CC=N2)C(=O)NC3=CC=C(C=C3)C4(CCCC4)C#N.CS(=O)(=O)O |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-methoxyphenyl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]acetamide](/img/structure/B2444386.png)
![6-methyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B2444389.png)
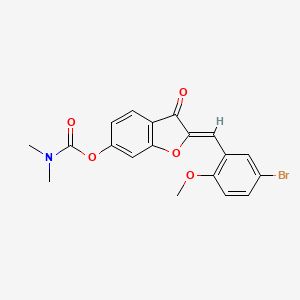
![5-Azaspiro[2.5]octan-7-ol](/img/structure/B2444392.png)
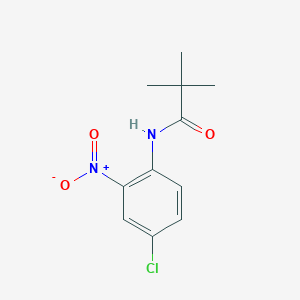
![N-(2-fluorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2444395.png)
![Methyl 6-fluoro-4-[(4-methoxyphenyl)methoxy]quinoline-2-carboxylate](/img/structure/B2444396.png)
![2-{4-[(3,4-dichlorobenzyl)thio]butoxy}tetrahydro-2H-pyran](/img/structure/B2444399.png)
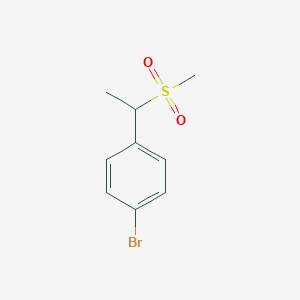
![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2444402.png)
![5-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B2444403.png)
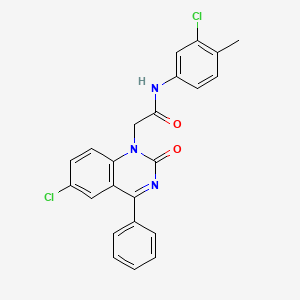
![(2S)-2-[(6-fluoropyridin-2-yl)formamido]-3-hydroxypropanoic acid](/img/structure/B2444407.png)
![methyl 4-[6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamido]benzoate](/img/structure/B2444408.png)
